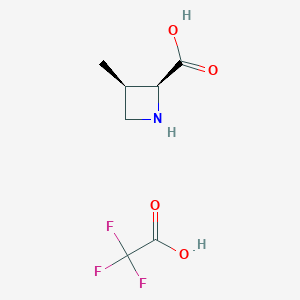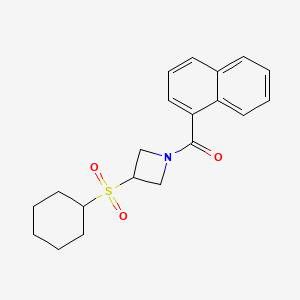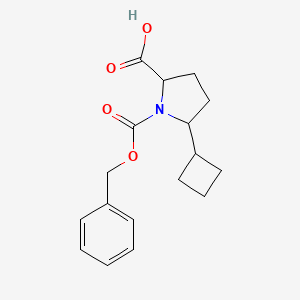![molecular formula C12H11Cl2N3OS B2759059 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine CAS No. 2413904-65-9](/img/structure/B2759059.png)
4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine is a chemical compound with the CAS Number: 2413904-65-9 . It has a molecular weight of 316.21 . The IUPAC name for this compound is 4-(4-(4,5-dichlorothiophen-3-yl)pyrimidin-2-yl)morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11Cl2N3OS/c13-10-8(7-19-11(10)14)9-1-2-15-12(16-9)17-3-5-18-6-4-17/h1-2,7H,3-6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Chemical Reactions Analysis
The specific chemical reactions involving 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .科学的研究の応用
Kinase Inhibition and Cancer Research
Morpholine derivatives, including structures similar to 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine, are utilized in the design of kinase inhibitors. For instance, these compounds have been investigated for their ability to inhibit the PI3K-AKT-mTOR pathway, a crucial signaling pathway involved in cell growth, proliferation, and survival. This pathway's deregulation is often implicated in cancer, making morpholine derivatives valuable for developing novel anticancer agents (Hobbs et al., 2019).
Antimicrobial and Antifungal Applications
Synthesized derivatives of morpholine have shown potential in antimicrobial and antifungal applications. For example, specific morpholine-based compounds have been synthesized and evaluated for their ability to inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential for treating inflammatory diseases and infections (Lei et al., 2017).
Neurodegenerative Disease Imaging
In the context of neurodegenerative diseases like Parkinson's, morpholine derivatives have been utilized to synthesize PET (Positron Emission Tomography) agents. These agents are designed to image specific enzymes or pathological features characteristic of diseases, aiding in diagnosis and the understanding of disease mechanisms (Wang et al., 2017).
Development of Antitumor Agents
Research into morpholine derivatives has extended into the synthesis of compounds with antitumor properties. By leveraging the unique chemical structure of morpholine and its derivatives, researchers have developed molecules that exhibit promising activity against various cancer cell lines, offering new avenues for cancer therapy development (Muhammad et al., 2017).
Charge Transfer Materials
The structural features of morpholine and its derivatives, including 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine, have been explored for their potential in developing efficient charge transfer materials. These materials are crucial for applications in organic electronics and photovoltaics, where the ability to efficiently transfer charge can significantly impact the efficiency and performance of devices (Irfan, 2014).
作用機序
特性
IUPAC Name |
4-[4-(4,5-dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-10-8(7-19-11(10)14)9-1-2-15-12(16-9)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSRSXGPDYQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)C3=CSC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)


![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)


![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)
![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)
![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)